3-Indazol-1-ylcyclohexan-1-one
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Overview
Description
3-Indazol-1-ylcyclohexan-1-one is a compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is a liquid at room temperature . The compound is part of the indazole family, which is a heterocyclic aromatic organic compound .
Physical And Chemical Properties Analysis
3-Indazol-1-ylcyclohexan-1-one is a liquid at room temperature . It has a molecular weight of 214.27 .Scientific Research Applications
Synthesis and Functionalization
Indazoles, including 3-Indazol-1-ylcyclohexan-1-one derivatives, are central to numerous synthetic strategies for constructing biologically active molecules. A key aspect of their appeal lies in their varied biological activities, making them attractive targets for synthetic organic chemistry.
Biological Activity Exploration
Research has demonstrated that indazoles possess varied biological activities, prompting the synthesis of specific derivatives like 4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7hexahydro-3H-indazole-3-one to investigate these properties further (Usova, Lysenko, & Krapivin, 2000).
Click Chemistry in Drug Discovery
The modular approach of click chemistry, especially the copper-(I)-catalyzed 1,2,3-triazole formation, has been increasingly applied in all aspects of drug discovery, demonstrating the versatility of indazole derivatives in medicinal chemistry (Kolb & Sharpless, 2003).
N-Heterocyclic Carbene Chemistry
The synthesis of 2-anilinobenzimidates and anthranilamides from N-heterocyclic carbenes of indazole highlights the chemical versatility and the potential for creating a variety of indazole-based compounds with significant applications (Guan et al., 2015).
Green Chemistry Approaches
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives using environmentally friendly catalysts underscores the importance of sustainable methods in synthesizing indazole derivatives (Rao et al., 2014).
Catalysis and Heterocycle Assembly
Indazoles also play a crucial role in catalysis and the construction of complex heterocycles, illustrating their importance in organic synthesis and material science.
Cobalt(III)-Catalyzed Synthesis
The development of Co(III)-catalyzed reactions for assembling N-aryl-2H-indazoles and furans showcases the utility of indazoles in creating heterocycles through C–H bond functionalization, addition, and cyclization cascades (Hummel & Ellman, 2014).
Regioselective and Stereoselective Synthesis
Innovative syntheses that achieve regioselectivity and stereoselectivity in indazole grafting highlight the sophisticated chemical manipulations possible with indazole scaffolds, contributing to the field of supramolecular chemistry and drug design (Rajeswari et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-indazol-1-ylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVEQDQRJCKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Indazol-1-yl)cyclohexan-1-one |
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